molecular formula C13H22ClN5 B12230050 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12230050
M. Wt: 283.80 g/mol
InChI Key: DPEJMMPVVOEXDS-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions. Common reagents used include hydrazines and 1,3-diketones.

    Alkylation: The pyrazole rings are then alkylated using ethyl and isopropyl halides under basic conditions to introduce the ethyl and isopropyl groups.

    Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a methanamine linker. This is typically achieved using reductive amination reactions with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Substituted derivatives with various alkyl or aryl groups attached to the pyrazole rings.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 1-isopropyl-1H-pyrazol-3-ylamine
  • 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H

InChI Key

DPEJMMPVVOEXDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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